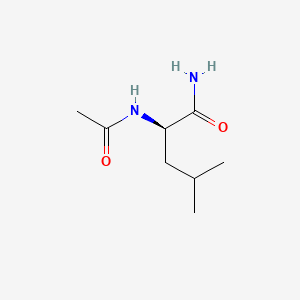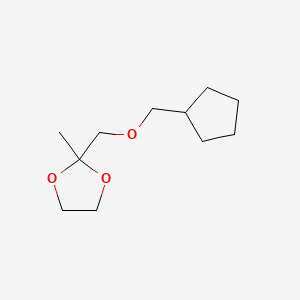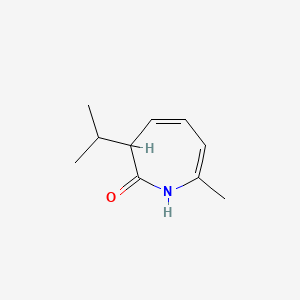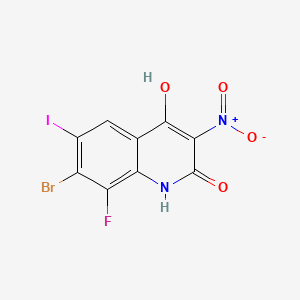![molecular formula C15H14O3S B13837008 2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10](/img/structure/B13837008.png)
2-[(S)-(Diphenyl-methyl)sulfinyl-d10]-acetic Acid; (S)-(-)-Modafinil Acid-d10
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Modafinil-d10 Carboxylate is a deuterated derivative of (S)-Modafinil, a well-known stimulant used to promote wakefulness. The compound is characterized by the presence of a carboxylate functional group, which imparts unique chemical properties and reactivity. The deuterium atoms in (S)-Modafinil-d10 Carboxylate replace hydrogen atoms, providing enhanced stability and altered pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Modafinil-d10 Carboxylate typically involves the following steps:
Deuteration: The introduction of deuterium atoms into the modafinil molecule is achieved through deuterium exchange reactions. This process involves the use of deuterated solvents and catalysts to replace hydrogen atoms with deuterium.
Carboxylation: The carboxylation of the deuterated modafinil is carried out using carbon dioxide (CO₂) in the presence of a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The reaction is typically conducted under elevated temperatures and pressures to facilitate the formation of the carboxylate group.
Industrial Production Methods: Industrial production of (S)-Modafinil-d10 Carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. Quality control measures, such as high-performance liquid chromatography (HPLC) and mass spectrometry, are employed to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: (S)-Modafinil-d10 Carboxylate undergoes various chemical reactions, including:
Oxidation: The carboxylate group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The carboxylate group can be reduced to form alcohols using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The carboxylate group can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Esters or amides.
科学的研究の応用
(S)-Modafinil-d10 Carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in analytical chemistry for tracing and quantifying metabolic pathways.
Biology: Employed in studies involving enzyme kinetics and protein-ligand interactions due to its enhanced stability and altered pharmacokinetics.
Medicine: Investigated for its potential use in the treatment of sleep disorders, cognitive enhancement, and neurodegenerative diseases.
Industry: Utilized in the development of novel pharmaceuticals and as a reference standard in quality control laboratories.
作用機序
The mechanism of action of (S)-Modafinil-d10 Carboxylate involves the inhibition of dopamine reuptake by binding to the dopamine transporter. This leads to an increase in extracellular dopamine levels, promoting wakefulness and cognitive enhancement. Additionally, the compound activates glutamatergic circuits while inhibiting gamma-aminobutyric acid (GABA) release, further contributing to its stimulant effects.
類似化合物との比較
(S)-Modafinil: The non-deuterated form of the compound, used as a wakefulness-promoting agent.
Armodafinil: The R-enantiomer of modafinil, with similar pharmacological properties.
Adrafinil: A prodrug of modafinil, which is metabolized in the liver to produce modafinil.
Uniqueness: (S)-Modafinil-d10 Carboxylate is unique due to the presence of deuterium atoms, which provide enhanced stability and altered pharmacokinetic properties. This makes it a valuable tool in scientific research, particularly in studies involving metabolic pathways and enzyme kinetics.
特性
分子式 |
C15H14O3S |
|---|---|
分子量 |
284.40 g/mol |
IUPAC名 |
2-[(S)-bis(2,3,4,5,6-pentadeuteriophenyl)methylsulfinyl]acetic acid |
InChI |
InChI=1S/C15H14O3S/c16-14(17)11-19(18)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,16,17)/t19-/m0/s1/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
InChIキー |
QARQPIWTMBRJFX-RHQRRTOZSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[S@@](=O)CC(=O)O)[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1S,2S,5R,9S,12S,13R)-5,6-dihydroxy-6-(hydroxymethyl)-13-methyl-7-oxapentacyclo[10.8.0.02,9.05,9.013,18]icos-17-ene-11,16-dione](/img/structure/B13836941.png)





![4a,5,9,10,11,12-Hexahydro-1-bromo-3-methoxy-11-formyl-6h-benzofuro[3a,3,2-ef][2]benzazepin-6-one](/img/structure/B13836963.png)

![5-(Acetylamino)-2-[2-[4-(2,5-dihydro-2,5-dioxo-1H-pyrrol-1-yl)-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B13836988.png)
![tert-butyl N-[(1R)-2-(dimethylamino)-1-phenylethyl]carbamate](/img/structure/B13836993.png)


![(1S,8aS,8bR)-1-[(1R)-1-hydroxyethyl]-5-methoxy-2-oxo-5,6,7,8,8a,8b-hexahydro-1H-azeto[1,2-b]isoindole-4-carboxylic acid](/img/structure/B13837010.png)
![4-[(2,5-dimethyl-4-propylpiperazin-1-yl)-(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B13837012.png)
